molecular formula C25H21BrClNO B11596259 (3aS,4R,9bR)-6-bromo-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-6-bromo-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11596259
M. Wt: 466.8 g/mol
InChI Key: YQXIDARBAXXGPW-DPLHUUCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BROMO-4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups attached to a quinoline core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest for scientific research.

Preparation Methods

The synthesis of 6-BROMO-4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group tolerant conditions . The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

6-BROMO-4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-BROMO-4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-BROMO-4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-BROMO-4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H21BrClNO

Molecular Weight

466.8 g/mol

IUPAC Name

(3aS,4R,9bR)-6-bromo-4-[4-[(4-chlorophenyl)methoxy]phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C25H21BrClNO/c26-23-6-2-5-22-20-3-1-4-21(20)24(28-25(22)23)17-9-13-19(14-10-17)29-15-16-7-11-18(27)12-8-16/h1-3,5-14,20-21,24,28H,4,15H2/t20-,21+,24+/m1/s1

InChI Key

YQXIDARBAXXGPW-DPLHUUCSSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=CC=C3Br)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl

Canonical SMILES

C1C=CC2C1C(NC3=C2C=CC=C3Br)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

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